molecular formula C9H8BrNO2 B6262814 4-(3-bromophenyl)-1,3-oxazolidin-2-one CAS No. 1468542-70-2

4-(3-bromophenyl)-1,3-oxazolidin-2-one

Cat. No. B6262814
CAS RN: 1468542-70-2
M. Wt: 242.1
InChI Key:
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Description

The compound “4-(3-bromophenyl)-1,3-oxazolidin-2-one” is a brominated phenyl derivative with an oxazolidinone group. Bromophenols are organic compounds that consist of a phenol unit substituted with one or more bromine atoms . Oxazolidinones are a class of compounds that contain a five-membered heterocyclic ring structure, composed of three carbon atoms, one nitrogen atom, and one oxygen atom .


Synthesis Analysis

While specific synthesis methods for “4-(3-bromophenyl)-1,3-oxazolidin-2-one” are not available, bromophenols can generally be produced by electrophilic halogenation of phenol with bromine . As for the oxazolidinone group, it could potentially be synthesized through cyclization reactions involving a carbonyl group, an amine, and an alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-bromophenyl)-1,3-oxazolidin-2-one” would depend on its exact molecular structure. Bromophenols are generally solid at room temperature, and oxazolidinones are typically stable compounds .

Mechanism of Action

The mechanism of action would depend on the intended use of “4-(3-bromophenyl)-1,3-oxazolidin-2-one”. For instance, if it’s intended to be used as a pharmaceutical, the mechanism of action would depend on the biological target of the compound .

Future Directions

The future directions for “4-(3-bromophenyl)-1,3-oxazolidin-2-one” would depend on its intended use. If it shows promising biological activity, it could be further studied for potential pharmaceutical applications .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-(3-bromophenyl)-1,3-oxazolidin-2-one can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "3-bromophenol", "2-bromoacetyl bromide", "sodium hydride", "2-aminoethanol", "acetic anhydride", "sodium bicarbonate", "chloroacetyl chloride", "sodium hydroxide", "oxalic acid", "ethanol" ], "Reaction": [ "Step 1: 3-bromophenol is reacted with 2-bromoacetyl bromide in the presence of sodium hydride to form 3-bromo-2-(bromomethyl)phenol.", "Step 2: 3-bromo-2-(bromomethyl)phenol is then reacted with 2-aminoethanol to form 4-(3-bromophenyl)-1,3-oxazolidin-2-one.", "Step 3: The crude product from step 2 is purified by recrystallization from ethanol.", "Step 4: The purified product is then acetylated with acetic anhydride in the presence of sodium bicarbonate to form 4-(3-bromophenyl)-1,3-oxazolidin-2-one acetate.", "Step 5: 4-(3-bromophenyl)-1,3-oxazolidin-2-one acetate is then reacted with chloroacetyl chloride in the presence of sodium hydroxide to form 4-(3-bromophenyl)-1,3-oxazolidin-2-one chloroacetate.", "Step 6: The chloroacetate is then hydrolyzed with sodium hydroxide to form 4-(3-bromophenyl)-1,3-oxazolidin-2-one.", "Step 7: The final product is purified by recrystallization from a mixture of ethanol and water, and characterized by various spectroscopic techniques." ] }

CAS RN

1468542-70-2

Product Name

4-(3-bromophenyl)-1,3-oxazolidin-2-one

Molecular Formula

C9H8BrNO2

Molecular Weight

242.1

Purity

95

Origin of Product

United States

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